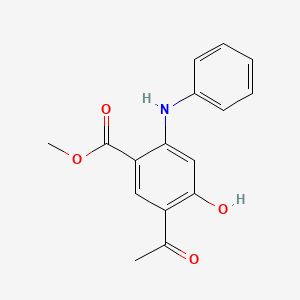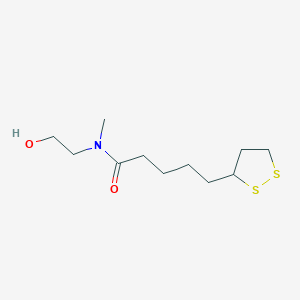
Lithium;1-propylazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-propylazepane, also known as hexamethyleneiminopropyllithium, is a chemical compound with the molecular formula C₉H₁₈LiN and a molecular weight of 147.187 g/mol This compound is part of the azepane family, which consists of seven-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-propylazepane typically involves the reaction of 1-propylazepane with a lithium reagent. One common method is the reaction of 1-propylazepane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is carried out at low temperatures to ensure the stability of the lithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-propylazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azepane oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The lithium atom in the compound can be substituted with other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides (R-X) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azepane oxides, while substitution reactions can produce various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium;1-propylazepane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Lithium;1-propylazepane involves its interaction with various molecular targets and pathways. The lithium ion (Li⁺) can modulate the activity of enzymes and receptors by displacing other cations such as potassium (K⁺) and sodium (Na⁺). This displacement can affect neuronal signaling and other cellular processes. Additionally, the azepane ring structure can interact with biological membranes and proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethyleneimine: A similar compound with a six-membered ring structure.
1-Propylpiperidine: Another similar compound with a piperidine ring instead of an azepane ring.
Uniqueness
Lithium;1-propylazepane is unique due to its seven-membered azepane ring structure combined with a lithium ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
179538-69-3 |
|---|---|
Molekularformel |
C9H18LiN |
Molekulargewicht |
147.2 g/mol |
IUPAC-Name |
lithium;1-propylazepane |
InChI |
InChI=1S/C9H18N.Li/c1-2-7-10-8-5-3-4-6-9-10;/h1-9H2;/q-1;+1 |
InChI-Schlüssel |
AVLPKENMBRYRQA-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]CCN1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


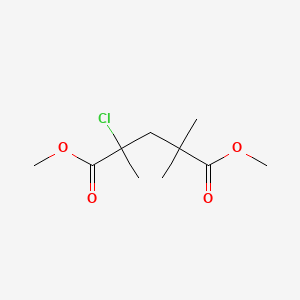
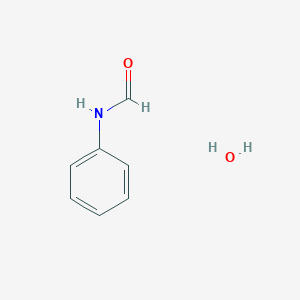
![2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14253428.png)
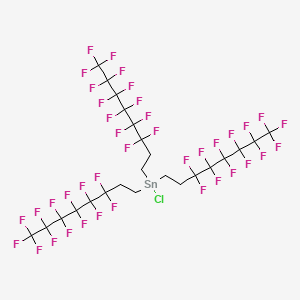
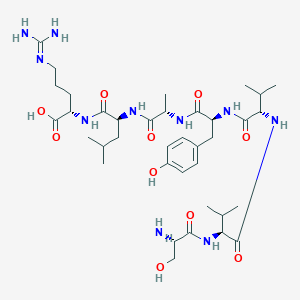
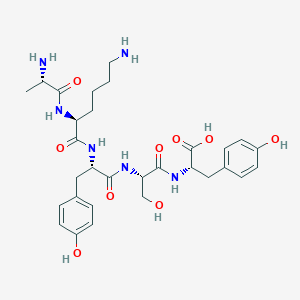
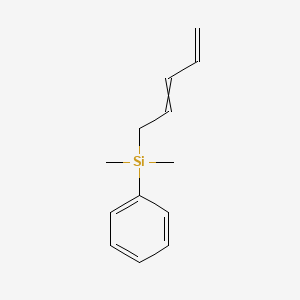
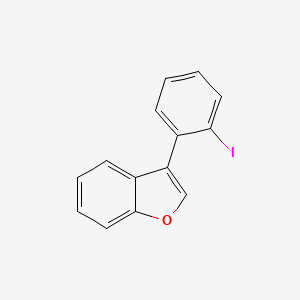
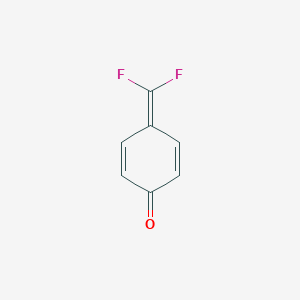
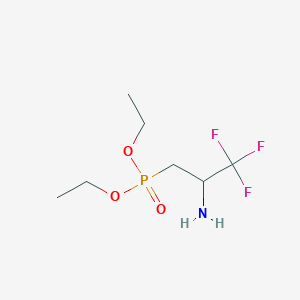
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)

